(4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
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Overview
Description
(4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes a fluorophenyl group, a furan ring, and a pyrazolone core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of (4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with 4-fluorobenzaldehyde and furfural. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the fluorophenyl and furan rings. Common reagents include halogens, nitrating agents, and sulfonating agents.
Coupling Reactions: It can participate in coupling reactions with diazonium salts to form azo compounds.
Scientific Research Applications
(4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of (4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar compounds to (4E)-4-{[5-(4-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE include other pyrazolone derivatives and fluorophenyl-containing compounds. These compounds share similar structural features but may differ in their chemical reactivity and biological activity. For example:
3-methyl-1-phenyl-2-pyrazolin-5-one: Similar in structure but lacks the fluorophenyl and furan groups, leading to different chemical and biological properties.
4-fluorophenylhydrazone derivatives: Contain the fluorophenyl group but differ in the rest of the structure, affecting their reactivity and applications
Properties
Molecular Formula |
C21H15FN2O2 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(4E)-4-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-5-methyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H15FN2O2/c1-14-19(21(25)24(23-14)17-5-3-2-4-6-17)13-18-11-12-20(26-18)15-7-9-16(22)10-8-15/h2-13H,1H3/b19-13+ |
InChI Key |
LSGQVNFWKVJAEX-CPNJWEJPSA-N |
SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
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